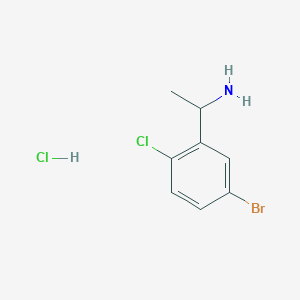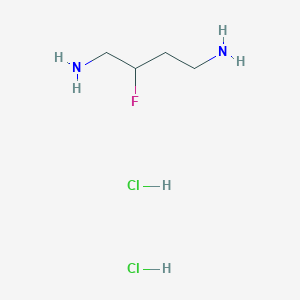
2-Fluorobutane-1,4-diaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluorobutane-1,4-diaminedihydrochloride is a chemical compound with the molecular formula C4H13Cl2FN2. It is a derivative of butane, where a fluorine atom is attached to the second carbon and two amine groups are attached to the first and fourth carbons, forming a dihydrochloride salt.
Métodos De Preparación
The synthesis of 2-Fluorobutane-1,4-diaminedihydrochloride typically involves the fluorination of butane derivatives followed by the introduction of amine groups. One common method includes the reaction of 2-fluorobutane with ammonia under controlled conditions to introduce the amine groups. The resulting diamine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods may involve more efficient catalytic processes to ensure higher yields and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions .
Análisis De Reacciones Químicas
2-Fluorobutane-1,4-diaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Fluorobutane-1,4-diaminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential interactions with biological molecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluorobutane-1,4-diaminedihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The amine groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparación Con Compuestos Similares
2-Fluorobutane-1,4-diaminedihydrochloride can be compared with other similar compounds such as:
2-Chlorobutane-1,4-diaminedihydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-Bromobutane-1,4-diaminedihydrochloride: Similar structure but with a bromine atom instead of fluorine.
2-Iodobutane-1,4-diaminedihydrochloride: Similar structure but with an iodine atom instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its halogenated counterparts .
Propiedades
Fórmula molecular |
C4H13Cl2FN2 |
|---|---|
Peso molecular |
179.06 g/mol |
Nombre IUPAC |
2-fluorobutane-1,4-diamine;dihydrochloride |
InChI |
InChI=1S/C4H11FN2.2ClH/c5-4(3-7)1-2-6;;/h4H,1-3,6-7H2;2*1H |
Clave InChI |
AWQQGUHYVGCVHM-UHFFFAOYSA-N |
SMILES canónico |
C(CN)C(CN)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


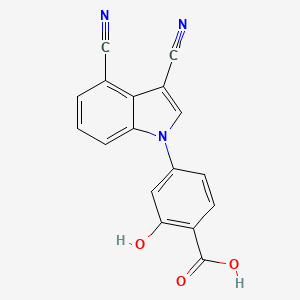
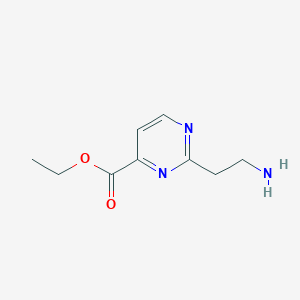
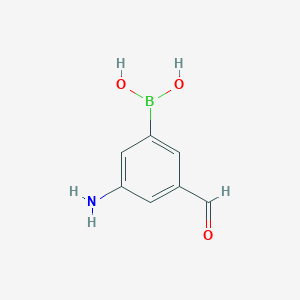
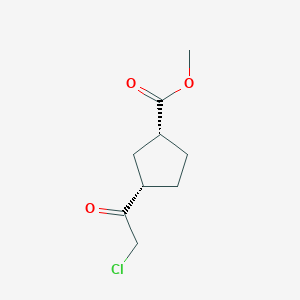
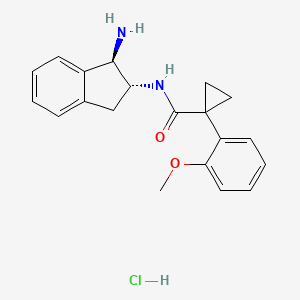
![10-(3-Aminophenyl)-2,4-dioxopyrimido[4,5-b]quinoline-8-carbonitrile](/img/structure/B13553575.png)
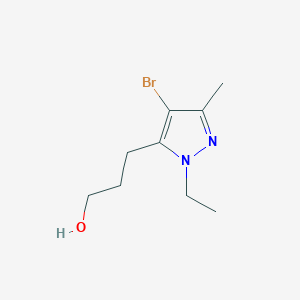
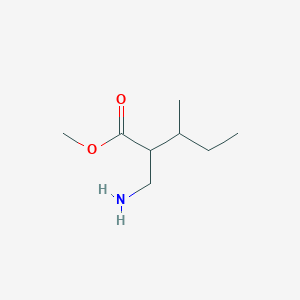
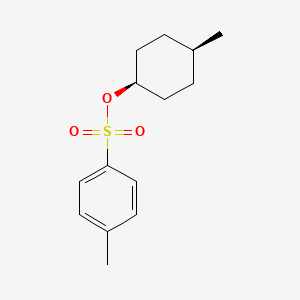
![N-{2-amino-2-[4-(propan-2-yl)phenyl]ethyl}-2-methyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxamide hydrochloride](/img/structure/B13553594.png)
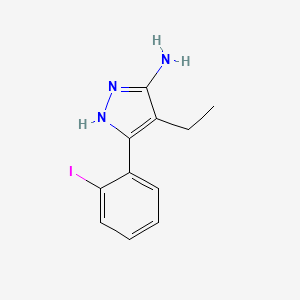

![Sodium 2,5-dioxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B13553617.png)
